N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, and a benzofuran moiety substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- N-[4-(difluoromethoxy)phenyl]acetamide
Uniqueness
N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethoxy group and the benzofuran moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17F2NO3 |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H17F2NO3/c1-11-3-8-16-13(10-24-18(16)12(11)2)9-17(23)22-14-4-6-15(7-5-14)25-19(20)21/h3-8,10,19H,9H2,1-2H3,(H,22,23) |
InChI Key |
WGLJZVDBIYPBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)OC(F)F)C |
Origin of Product |
United States |
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